

Navigating the In Vivo Landscape of Benzoxazine Scaffolds: A Comparative Guide

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Compound of Interest

Compound Name: *octahydro-2H-1,4-benzoxazine*

Cat. No.: *B1317814*

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A notable scarcity of published research on the in vivo efficacy of fully saturated **octahydro-2H-1,4-benzoxazine** derivatives currently exists within the scientific literature. Despite a comprehensive search, dedicated studies evaluating the systemic effects and therapeutic potential of this specific chemical scaffold in living organisms remain elusive. However, the broader family of benzoxazines, particularly the aromatic 1,4-benzoxazine and partially saturated 3,4-dihydro-2H-1,4-benzoxazine derivatives, has been the subject of extensive investigation, revealing a wide array of pharmacological activities.

This guide provides a comparative overview of the in vivo efficacy of these more prominently studied benzoxazine derivatives across various therapeutic areas. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this versatile heterocyclic scaffold.

Anticancer Activity

A number of 2H-benzo[b][1][2]oxazine derivatives have been investigated for their potential as anticancer agents, particularly in the context of hypoxia-targeted therapy.

Table 1: In Vivo Efficacy of Selected 2H-Benzo[b][1][2]oxazine Derivatives in Cancer Models

Compound	Animal Model	Cancer Type	Dosing Regimen	Key Efficacy Readouts	Comparator(s)
Compound 10	HepG2 Xenograft	Hepatocellular Carcinoma	Not Specified in available literature	Down-regulation of hypoxia-induced genes (HIF-1 α , P21, VEGF)	Not Specified
Compound 11	HepG2 Xenograft	Hepatocellular Carcinoma	Not Specified in available literature	Specific inhibition of hypoxic cancer cell growth	Not Specified

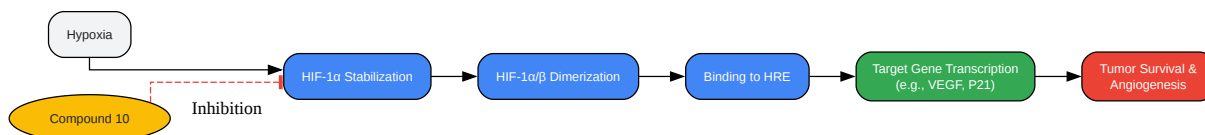
Experimental Protocols

Hypoxia-Targeted Activity in HepG2 Xenograft Model[3][4]

- Cell Line: Human hepatocellular carcinoma cell line, HepG2.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with HepG2 cells to establish tumors.
- Treatment: Once tumors reach a palpable size, animals are treated with the test compounds (e.g., Compound 10 or 11). The exact dosing regimen, including concentration, vehicle, and frequency of administration, would be determined in dose-ranging studies.
- Efficacy Evaluation:
 - Tumor Growth Inhibition: Tumor volume is measured regularly throughout the study.
 - Pharmacodynamic Markers: At the end of the study, tumors are excised, and the expression levels of hypoxia-induced genes and proteins such as HIF-1 α , P21, and VEGF are quantified using techniques like Western blotting or immunohistochemistry.

Signaling Pathway

The anticancer activity of these compounds is linked to the inhibition of the hypoxia-inducible factor 1- α (HIF-1 α) signaling pathway, which is crucial for tumor survival and angiogenesis in the low-oxygen tumor microenvironment.



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Caption: Inhibition of the HIF-1 α signaling pathway by Compound 10.

Neuroprotective and Anticonvulsant Activity

Certain benzoxazine derivatives have shown promise in preclinical models of neurological disorders, exhibiting neuroprotective and anticonvulsant effects.

Table 2: In Vivo Efficacy of Selected Benzoxazine Derivatives in Neurological Models

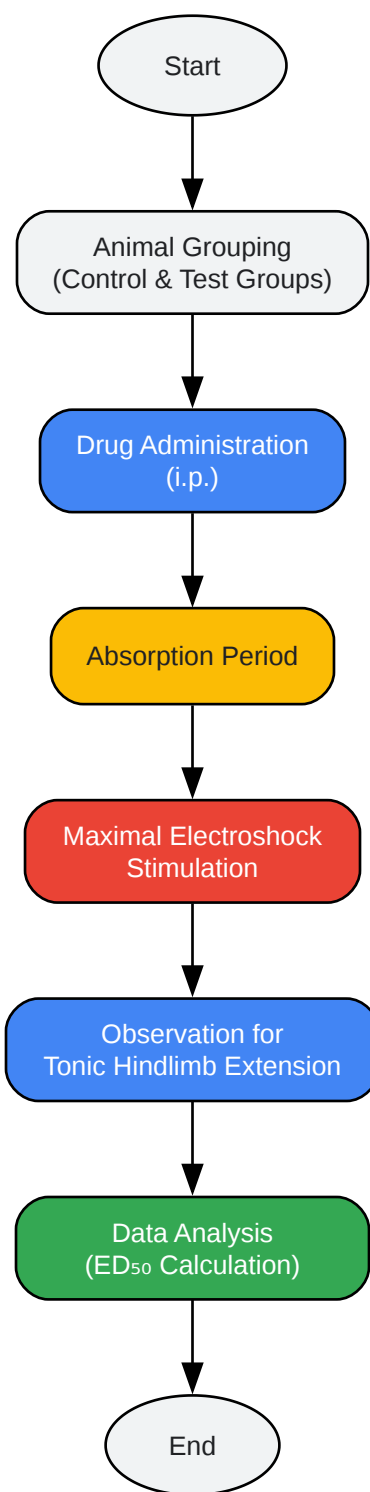
Compound	Animal Model	Neurological Condition	Dosing Regimen	Key Efficacy Readouts	Comparator(s)
3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l	Newborn Mice	Excitotoxic Lesions	Not Specified in available literature	Reduction of neuronal damage	Not Specified
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one 4b	Mice	Maximal Electroshock (MES) induced seizures	ED ₅₀ : 31.7 mg/kg	Protection from seizures	Phenytoin, Carbamazepine

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity^[5]

- Animal Model: Male albino mice.
- Procedure:
 - Animals are administered the test compound (e.g., 4b) or vehicle, typically via intraperitoneal injection.
 - After a predetermined period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.
 - The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Efficacy Evaluation: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated. Neurotoxicity is often assessed in parallel using the rotarod test to determine a therapeutic index.

Experimental Workflow



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